2-Amino-4-methyl-pentanoic acid ethylamide

Description

Contextualizing 2-Amino-4-methyl-pentanoic acid ethylamide as a Leucine (B10760876) Derivative

2-Amino-4-methyl-pentanoic acid ethylamide, as its name suggests, is structurally derived from 2-amino-4-methyl-pentanoic acid, more commonly known as leucine. Leucine is one of the twenty proteinogenic amino acids and is classified as an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. hymasynthesis.com It plays a crucial role in protein synthesis and various metabolic processes. nih.gov

The defining feature of 2-Amino-4-methyl-pentanoic acid ethylamide is the presence of an ethylamide group in place of the carboxylic acid group of leucine. This modification changes the molecule's chemical properties, such as its polarity, basicity, and ability to form hydrogen bonds, which in turn can influence its biological activity. The structural relationship to leucine is significant because the isobutyl side chain of leucine is a key determinant of its biological function, including its role in activating the mTOR signaling pathway, which is central to protein synthesis and cell growth. wikipedia.org

Below is a table detailing the chemical identity of 2-Amino-4-methyl-pentanoic acid ethylamide:

| Property | Value |

| IUPAC Name | 2-amino-4-methyl-pentanoic acid ethylamide |

| Synonyms | N-ethyl-L-leucinamide, Leucine ethylamide |

| CAS Number | 859194-78-8 |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CCNC(=O)C(CC(C)C)N |

Significance of Amino Acid Amides in Contemporary Biochemical and Medicinal Chemistry Research

Amino acid amides, the class of compounds to which 2-Amino-4-methyl-pentanoic acid ethylamide belongs, are of considerable importance in modern biochemical and medicinal chemistry research. The amide bond is the fundamental linkage in peptides and proteins, and its presence in smaller molecules can confer unique properties. rsc.org

In medicinal chemistry, the modification of a carboxylic acid to an amide is a common strategy in drug design. This alteration can lead to several advantageous changes in a molecule's pharmacokinetic profile, including:

Enhanced Stability: Amides are generally more resistant to enzymatic degradation by proteases and peptidases compared to their corresponding carboxylic acids or esters.

Improved Permeability: The change in polarity and hydrogen bonding capacity can facilitate passage across biological membranes.

Modified Receptor Binding: The amide group can introduce new hydrogen bond donor and acceptor sites, potentially altering the binding affinity and selectivity for biological targets.

Research has shown that amino acid amides can exhibit a range of biological activities. For instance, L-theanine (N-ethyl-L-glutamine), an amide of glutamic acid, is known for its potential neuroprotective and cognitive-enhancing effects. nih.govresearchgate.net This highlights the potential for other amino acid amides, such as derivatives of leucine, to possess interesting pharmacological properties.

Overview of Current Research Trajectories for 2-Amino-4-methyl-pentanoic acid ethylamide and Related Structures

While specific, in-depth research focused solely on 2-Amino-4-methyl-pentanoic acid ethylamide is limited in publicly available literature, the broader research on leucine amides and related structures provides insight into potential areas of investigation. The primary research trajectories for this class of compounds can be categorized as follows:

Synthesis and Method Development: A significant area of research is the development of efficient and selective methods for the synthesis of amino acid amides. Traditional methods often require protecting groups for the amino and carboxyl functions, leading to multi-step processes. rsc.org More recent research focuses on direct amidation methods to streamline the synthesis of these compounds. rsc.org

Pharmaceutical and Therapeutic Applications: Given the central role of leucine in muscle protein synthesis, its derivatives are of interest for applications in sports nutrition and for addressing age-related muscle loss (sarcopenia). nih.govresearchgate.net Research into leucine amides may explore their potential to modulate muscle metabolism with improved stability or bioavailability compared to leucine itself.

Biochemical Probes and Tools: Amino acid amides can be used as tools to study biological processes. Their modified structure can help in understanding the specific interactions of amino acids with enzymes and receptors.

The following table summarizes some of the research areas for leucine and its derivatives, which could be extrapolated to guide future studies on 2-Amino-4-methyl-pentanoic acid ethylamide.

| Research Area | Focus | Potential Relevance for 2-Amino-4-methyl-pentanoic acid ethylamide |

| Metabolic Regulation | Investigating the role of leucine in signaling pathways like mTOR. wikipedia.org | Could the ethylamide derivative modulate these pathways with different potency or duration? |

| Neuropharmacology | Exploring the effects of amino acid derivatives on the central nervous system. nih.govresearchgate.net | Does 2-Amino-4-methyl-pentanoic acid ethylamide have any neurological effects? |

| Antimicrobial Activity | Testing amino acids and their derivatives for antimicrobial properties. wur.nl | Could the structural modifications in 2-Amino-4-methyl-pentanoic acid ethylamide confer any antimicrobial activity? |

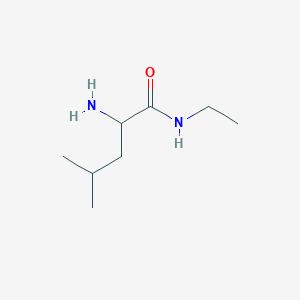

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Methyl Pentanoic Acid Ethylamide and Its Analogs

Amide Bond Formation Strategies in the Synthesis of 2-Amino-4-methyl-pentanoic acid ethylamide

The formation of the amide linkage between the carboxylic acid of 2-Amino-4-methyl-pentanoic acid (Leucine) and ethylamine (B1201723) is a central transformation. This is typically achieved by activating the carboxyl group to facilitate nucleophilic attack by the amine.

A primary strategy involves the use of coupling reagents commonly employed in peptide synthesis. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by ethylamine. For this transformation to be efficient, the amino group of the Leucine (B10760876) starting material must first be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent self-polymerization. Following the amide bond formation, this protecting group is removed.

Direct amidation of unprotected amino acids is also an area of investigation. Studies have explored the use of Lewis acid catalysts to facilitate the direct condensation of amino acids and amines, potentially offering a more atom-economical route by avoiding protection and deprotection steps. researchgate.net

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | DCC, EDCI | Forms an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Generates an activated acylphosphonium species. |

| Uranium/Aminium Salts | HBTU, HATU | Creates an activated ester, often with a benzotriazole (B28993) leaving group. |

| Boron-based | B(OCH₂CF₃)₃ | Lewis acid catalysis for direct amidation. researchgate.net |

This table is interactive. You can sort and filter the data.

Enantioselective Synthesis Approaches for Chiral Amino Acid Amides, including Stereoisomers of 2-Amino-4-methyl-pentanoic acid ethylamide

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of Leucine is critical. Standard amidation procedures using protected L- or D-Leucine generally proceed without racemization.

However, more advanced enantioselective strategies allow for the synthesis of specific stereoisomers from achiral or racemic precursors. nih.gov While many methods focus on synthesizing α-amino acids themselves, these principles can be extended to their amide derivatives. acs.org For instance, methods have been developed for the enantioselective synthesis of D-α-amino amides, which are components of many biologically active molecules. nih.govrsc.org These approaches often involve asymmetric catalysis to create the desired stereocenter. nih.govrsc.org One reported protocol uses a cinchona alkaloid-catalyzed aza-Henry reaction to produce D-α-amino amides from aliphatic aldehydes. nih.govrsc.org This circumvents the need for resolving a racemic mixture and avoids the use of active ester intermediates that can be prone to epimerization. rsc.org

Chemo-Enzymatic Synthesis and Biocatalysis in Amino Acid Amide Production

Chemo-enzymatic methods offer a green and highly selective alternative to purely chemical synthesis. Enzymes can be used to form the amide bond directly or to resolve racemic mixtures of amino acid amides. iupac.org

Lipases and proteases are capable of catalyzing the aminolysis of amino acid esters to form amides. This approach takes advantage of the enzyme's substrate specificity and ability to operate under mild reaction conditions, which helps to minimize side reactions and preserve stereochemistry. nih.gov

Another significant application of biocatalysis is the kinetic resolution of racemic amino acid amides. Specific enzymes, such as aminopeptidases from organisms like Pseudomonas putida or amidases from Mycobacterium neoaurum, can selectively hydrolyze one enantiomer of a racemic amide mixture, leaving the other enantiomer unreacted. iupac.org This allows for the separation of the D- and L-stereoisomers. For example, aminopeptidase-catalyzed resolution has been successfully applied to aliphatic amino acids like Leucine. iupac.org

Derivatization Pathways for 2-Amino-4-methyl-pentanoic acid ethylamide

Functional Group Modifications and Analog Synthesis

Once 2-Amino-4-methyl-pentanoic acid ethylamide is synthesized, its functional groups—the primary amine and the N-H of the amide—can be further modified to create a library of analogs. The primary amino group is a key site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), both the amine and carboxylic acid groups of the parent amino acid are typically derivatized. nih.govnih.gov A common two-step procedure involves esterification of the carboxyl group followed by acylation of the amino group. nih.govresearchgate.net This general approach can be adapted to modify the primary amine of 2-Amino-4-methyl-pentanoic acid ethylamide after its synthesis.

Potential Modifications of the Primary Amine

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid Chlorides, Anhydrides | Secondary Amide |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

This table is interactive. You can sort and filter the data.

Conjugation of 2-Amino-4-methyl-pentanoic acid ethylamide with Research Scaffolds

The primary amino group of 2-Amino-4-methyl-pentanoic acid ethylamide serves as a handle for conjugation to larger molecules or "scaffolds." This is a common strategy to impart new properties to the scaffold or to use the amino acid amide as a probe. mdpi.com

Conjugation can be achieved by forming a stable covalent bond, often an amide linkage, with a suitable functional group on the scaffold molecule (e.g., an activated carboxylic acid). mdpi.com Scaffolds can range from proteins and polysaccharides to synthetic polymers like polyethylene (B3416737) glycol (PEG). mdpi.com Leucine and its derivatives have been conjugated to various molecules to study biological processes, such as nutrient signaling pathways. researchgate.net For example, the principles used to conjugate drugs or haptens to carrier proteins, often targeting lysine (B10760008) residues, can be applied. mdpi.comnih.gov These methods include using activated esters (like NHS esters) or other bifunctional linkers to connect the amino group of the leucine derivative to the scaffold. nih.gov

Structural Elucidation and Conformational Analysis of 2 Amino 4 Methyl Pentanoic Acid Ethylamide

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental in determining the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 2-Amino-4-methyl-pentanoic acid ethylamide, both ¹H NMR and ¹³C NMR would provide unambiguous evidence of its covalent framework.

The ¹H NMR spectrum is predicted to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons allow for a complete assignment. For instance, the protons of the ethyl group attached to the amide nitrogen would appear as a characteristic quartet and triplet. The diastereotopic protons of the CH₂ group adjacent to the chiral center would likely appear as a complex multiplet.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4-methyl-pentanoic acid ethylamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (isobutyl) | ~0.9 | Doublet | ~6.5 |

| CH (isobutyl) | ~1.7 | Multiplet | - |

| CH₂ (isobutyl) | ~1.5 | Multiplet | - |

| α-CH | ~3.4 | Multiplet | - |

| NH₂ | ~1.9 (broad) | Singlet | - |

| NH (amide) | ~7.5 (broad) | Triplet | ~5.5 |

| CH₂ (ethyl) | ~3.2 | Quartet | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4-methyl-pentanoic acid ethylamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~175 |

| α-CH | ~54 |

| CH₂ (isobutyl) | ~42 |

| CH (isobutyl) | ~25 |

| CH₃ (isobutyl) | ~22 |

| CH₂ (ethyl) | ~35 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of 2-Amino-4-methyl-pentanoic acid ethylamide (C₈H₁₈N₂O).

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would primarily be observed as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would involve selecting this parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would be expected to involve the cleavage of the amide bond and losses of small neutral molecules, providing further confirmation of the proposed structure.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for 2-Amino-4-methyl-pentanoic acid ethylamide

| m/z (charge-to-mass ratio) | Ion Formula | Identity |

|---|---|---|

| 159.15 | [C₈H₁₉N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 142.12 | [C₈H₁₆N₂]⁺ | [M+H - NH₃]⁺ (Loss of ammonia) |

| 86.09 | [C₅H₁₂N]⁺ | [M+H - C₂H₅NCO]⁺ (Cleavage at amide bond) |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Amino-4-methyl-pentanoic acid ethylamide would display characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3200-3400 cm⁻¹. The amide group would also give rise to two strong, characteristic bands: the C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and the N-H bend (Amide II band) around 1520-1570 cm⁻¹. The presence of aliphatic C-H bonds would be confirmed by stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 4: Characteristic IR Absorption Frequencies for 2-Amino-4-methyl-pentanoic acid ethylamide

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (NH₂) | 3300-3400 | Medium |

| N-H Stretch | Secondary Amide (NH) | 3250-3350 | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Strong |

| C=O Stretch (Amide I) | Amide | 1640-1680 | Strong |

X-ray Crystallography for Solid-State Structure Determination of 2-Amino-4-methyl-pentanoic acid ethylamide Cocrystals or Derivatives

While obtaining a single crystal of 2-Amino-4-methyl-pentanoic acid ethylamide suitable for X-ray diffraction may be challenging, this technique remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. Should a suitable crystal of the compound, or a derivative or cocrystal, be obtained, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm the absolute stereochemistry of the chiral center (assuming the synthesis started from a specific enantiomer of leucine). Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice and provide detailed insight into intermolecular interactions, such as hydrogen bonding networks involving the amine and amide groups. These interactions are crucial for understanding the packing of molecules in the solid state. For example, a crystal structure would likely reveal hydrogen bonds between the amide C=O of one molecule and the amine N-H or amide N-H of a neighboring molecule, forming extended chains or sheets.

Chiral Separation Techniques for Enantiomeric Purity Analysis of 2-Amino-4-methyl-pentanoic acid ethylamide

Since 2-Amino-4-methyl-pentanoic acid ethylamide is a chiral molecule, derived from the chiral amino acid leucine (B10760876), it is critical to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this type of analysis. yakhak.org

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amino acid derivatives. yakhak.org A method would be developed to achieve baseline separation of the (S)- and (R)-enantiomers. The enantiomeric excess (e.e.) can then be accurately calculated by integrating the peak areas of the two enantiomers. This technique is crucial for quality control in both research and potential production settings.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Computational and Theoretical Investigations of 2 Amino 4 Methyl Pentanoic Acid Ethylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of a molecule. For 2-Amino-4-methyl-pentanoic acid ethylamide, these calculations would typically determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Other parameters that would be calculated include molecular electrostatic potential (MEP) maps, which visualize charge distributions and predict sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses would further quantify the atomic charges, providing insight into the molecule's polarity and potential for intermolecular interactions. While studies have performed such calculations for the parent amino acid L-leucine and other derivatives to predict their reactivity, specific data for the ethylamide derivative is not available researchgate.netresearchgate.net.

Table 1: Hypothetical Quantum Chemical Parameters for 2-Amino-4-methyl-pentanoic acid ethylamide This table is for illustrative purposes only, as specific data is not available in the literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Correlates with electron-donating ability |

| LUMO Energy | N/A | Correlates with electron-accepting ability |

| HOMO-LUMO Gap | N/A | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of 2-Amino-4-methyl-pentanoic acid ethylamide would provide a detailed understanding of its conformational landscape. By simulating the molecule in a solvent, typically water, researchers can identify the most stable conformers and the energy barriers between them.

These simulations also elucidate intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the molecule's amide and amine groups and surrounding water molecules. Such analyses have been performed for related compounds, like N-acetyl-L-leucine-N'-methylamide, revealing numerous stable conformations in both gas phase and solution nih.gov. Similar simulations on highly concentrated solutions of amino acids like leucine (B10760876) have also provided insights into their aggregation and thermodynamic properties nih.gov. However, specific studies on the conformational sampling of 2-Amino-4-methyl-pentanoic acid ethylamide are absent from the literature.

Docking Studies of 2-Amino-4-methyl-pentanoic acid ethylamide with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is crucial for identifying potential biological targets and understanding binding mechanisms. For 2-Amino-4-methyl-pentanoic acid ethylamide, docking studies would involve screening it against various protein structures to predict its binding affinity and pose within the active site.

Key outputs from docking studies include the binding energy or docking score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While extensive research, including molecular dynamics simulations and structural biology, has focused on how L-leucine binds to its transporter proteins like LeuT nih.govanu.edu.aunih.gov, no specific putative biological targets or docking studies have been published for its ethylamide derivative.

Table 2: Illustrative Docking Study Results for a Hypothetical Target This table is for illustrative purposes only, as no specific targets or data have been published.

| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| N/A | N/A | N/A |

Structure-Activity Relationship (SAR) Studies via Computational Modeling for 2-Amino-4-methyl-pentanoic acid ethylamide Derivatives

Structure-Activity Relationship (SAR) studies are essential for drug discovery and development, aiming to understand how chemical structure correlates with biological activity. Computational SAR modeling for derivatives of 2-Amino-4-methyl-pentanoic acid ethylamide would involve creating a library of analogous compounds with systematic modifications to the parent structure.

For each derivative, computational methods would be used to calculate various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). These descriptors would then be correlated with their (hypothetically measured) biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. This process helps identify the key chemical features responsible for activity and guides the design of more potent compounds. The scientific literature does not currently contain any SAR or QSAR studies focused on derivatives of 2-Amino-4-methyl-pentanoic acid ethylamide.

Biochemical Interactions and Molecular Mechanisms of 2 Amino 4 Methyl Pentanoic Acid Ethylamide in Vitro and Preclinical Research

Enzymatic Substrate and Inhibitor Studies with 2-Amino-4-methyl-pentanoic acid ethylamide and its Analogs

The enzymatic processing of 2-Amino-4-methyl-pentanoic acid ethylamide, also known as L-leucine ethylamide, is primarily understood through its relationship with its parent amino acid, L-leucine. In vitro and preclinical studies suggest that its primary interaction with enzymes involves being a substrate for peptidases and aminopeptidases, which cleave the amide bond to release L-leucine.

Research on leucine (B10760876) peptide amides in bacterial models, such as Escherichia coli, has shown that compounds with the structure Leu-X-amide (where X is another amino acid or moiety) can be utilized as a source of leucine. nih.gov This indicates that cellular enzymatic machinery is capable of hydrolyzing the amide linkage to make leucine available for metabolic processes. nih.gov However, the efficiency of this utilization can be lower compared to free peptides, suggesting that the hydrolysis of the terminal amide can be a rate-limiting step. nih.gov

The primary class of enzymes expected to act on 2-Amino-4-methyl-pentanoic acid ethylamide are aminopeptidases. Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal amino acid residues from peptides and amides. nih.govnih.gov These enzymes are found across various species and play housekeeping roles in protein turnover. nih.gov Studies on LAPs from various sources, such as Burkholderia pseudomallei, have characterized their enzymatic properties, including optimal pH and temperature for activity, as well as their modulation by metal ions and inhibitors. nih.gov For instance, LAP activity is often enhanced by ions like Mg²⁺ and Ca²⁺ and inhibited by metal chelators like EDTA and 1,10-phenanthroline, as well as specific inhibitors like amastatin (B1665947). nih.gov

The table below summarizes the typical characteristics of a Leucine Aminopeptidase (B13392206) (LAP), the type of enzyme likely responsible for the initial metabolic processing of 2-Amino-4-methyl-pentanoic acid ethylamide.

| Parameter | Characteristic | Reference |

| Enzyme Class | Exopeptidase (EC 3.4.11.1) | nih.gov |

| Function | Catalyzes hydrolysis of N-terminal leucine from peptides and amides. | nih.govnih.gov |

| Optimal pH | Generally neutral to alkaline (e.g., pH 9 for B. pseudomallei LAP). | nih.gov |

| Cofactors/Activators | Often requires divalent metal ions (e.g., Mg²⁺, Ca²⁺, Na⁺, K⁺). | nih.gov |

| Inhibitors | Metal chelators (EDTA, 1,10-phenanthroline), specific inhibitors (amastatin), certain metal ions (Mn²⁺, Zn²⁺). | nih.gov |

Interaction of 2-Amino-4-methyl-pentanoic acid ethylamide with Amino Acid Transporter Systems in Cellular Models

The entry of 2-Amino-4-methyl-pentanoic acid ethylamide into cells is a critical step for its subsequent metabolic activity. As a derivative of leucine, its transport is expected to be mediated by the same systems responsible for amino acid and small peptide uptake. In cellular models, L-leucine is transported across the cell membrane primarily by L-type amino acid transporters (LATs), a family of Na⁺-independent neutral amino acid transporters. nih.gov

Competition studies in E. coli have indicated that leucine peptide amides enter the cell via the oligopeptide permease system (Opp). nih.gov This suggests that 2-Amino-4-methyl-pentanoic acid ethylamide may also be recognized and transported by peptide transporters in various cell types. In mammalian cells, the proton-coupled peptide transporters PEPT1 and PEPT2 are responsible for the uptake of di- and tripeptides. Given its peptide-like structure, it is plausible that the compound could be a substrate for these transporters.

Furthermore, due to its structural similarity to leucine, the compound may interact directly with amino acid transporters. The LAT family, particularly LAT1, is a major transporter for large neutral amino acids, including the branched-chain amino acids (BCAAs). metwarebio.com LAT1 is often overexpressed in cancer cells to meet the high demand for amino acids required for proliferation. metwarebio.comresearchgate.net Therefore, it is a key transporter mediating the cellular uptake of leucine and its analogs.

The following table details the major transporter systems potentially involved in the cellular uptake of 2-Amino-4-methyl-pentanoic acid ethylamide.

| Transporter System | Class | Substrates | Transport Mechanism | Reference |

| LAT1 (SLC7A5) | L-type amino acid transporter | Large neutral amino acids (Leucine, Isoleucine, Valine). | Na⁺-independent, obligatory exchange. | nih.govmetwarebio.com |

| Opp | Oligopeptide permease system | Di- and tripeptides, peptide amides. | ATP-binding cassette (ABC) transporter. | nih.gov |

| PEPT1/PEPT2 | Peptide transporters | Di- and tripeptides. | Proton-coupled co-transport. | N/A |

Metabolic Fate of Leucine-Derived Amides in Cellular and Subcellular Models

Once inside the cell, the primary metabolic fate of 2-Amino-4-methyl-pentanoic acid ethylamide is believed to be the hydrolysis of its ethylamide group to yield L-leucine and ethylamine (B1201723). This conversion is likely catalyzed by intracellular aminopeptidases or other amidases. nih.gov The inability of some cellular systems to rapidly liberate leucine from similar amide structures suggests this hydrolytic step can be rate-limiting. nih.gov

Following its conversion to L-leucine, the molecule enters the well-established catabolic pathway for branched-chain amino acids. Skeletal muscle is a major site for the oxidation of leucine. nih.gov The metabolic pathway occurs across different subcellular compartments.

Transamination : The first step is the reversible transamination of leucine to α-ketoisocaproate (KIC). This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT). metwarebio.comnih.gov Studies in cell-free extracts of rat muscle show that BCAT activity is present in both the soluble (cytosolic) and mitochondrial fractions of the cell. nih.gov This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate. nih.gov

Oxidative Decarboxylation : The second and rate-limiting step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. wikipedia.org This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is located exclusively in the mitochondria. nih.gov This enzymatic step requires NAD⁺, CoA, and thiamin pyrophosphate for optimal activity. nih.gov

From isovaleryl-CoA, further metabolism generates acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid. wikipedia.org The release of KIC from muscle into the bloodstream suggests that muscle is a primary source of this keto acid for other tissues. nih.gov

The proposed metabolic pathway is summarized below:

Step 1 (Uptake): 2-Amino-4-methyl-pentanoic acid ethylamide is transported into the cell via peptide or amino acid transporters.

Step 2 (Hydrolysis): Intracellular peptidases cleave the ethylamide bond, releasing L-Leucine and ethylamine.

Step 3 (Transamination): In the cytoplasm and mitochondria, L-Leucine is converted to α-ketoisocaproate (KIC) by BCAT.

Step 4 (Decarboxylation): In the mitochondria, KIC is converted to isovaleryl-CoA by the BCKDH complex.

Step 5 (Final Products): Isovaleryl-CoA is further metabolized to produce Acetyl-CoA and Acetoacetate.

Investigation of Specific Molecular Targets and Downstream Signaling Pathways

The biological effects of 2-Amino-4-methyl-pentanoic acid ethylamide are expected to be mediated by the molecular targets of its active metabolite, L-leucine. Leucine is a critical signaling molecule that regulates cell growth, protein synthesis, and metabolism, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov

The activation of mTORC1 by leucine is a complex process that integrates nutrient availability with cellular growth signals. Key steps in this pathway include:

Leucine Sensing : Leucyl-tRNA synthetase (LARS) has been identified as a key sensor of intracellular leucine concentrations. nih.gov When leucine is abundant, it binds to LARS, initiating a signaling cascade.

Rag GTPase Activation : The leucine signal is transmitted to the Rag family of GTPases, which act as crucial mediators. nih.govfrontiersin.org Leucine promotes the loading of RagA/B with GTP, which is a key step in mTORC1 activation.

Lysosomal Translocation : Activated Rag GTPases recruit mTORC1 to the surface of the lysosome. nih.govfrontiersin.org This translocation is essential, as it brings mTORC1 into proximity with its activator, Rheb (Ras homolog enriched in brain). nih.gov

Downstream Phosphorylation : Once activated, mTORC1 phosphorylates a range of downstream targets to promote protein synthesis and cell growth. The two most well-characterized substrates are p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govfrontiersin.orgnih.gov Phosphorylation of S6K1 enhances mRNA translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing protein synthesis to proceed. frontiersin.org

Therefore, by acting as a delivery vehicle for leucine, 2-Amino-4-methyl-pentanoic acid ethylamide is hypothesized to trigger this entire signaling cascade, ultimately leading to an anabolic cellular response.

The table below summarizes the key molecular players in the leucine-mTORC1 signaling pathway.

| Protein | Role in Pathway | Function | Reference |

| LARS | Leucine Sensor | Binds intracellular leucine and initiates the signaling cascade. | nih.gov |

| Rag GTPases | Signal Transducer | Act as a scaffold to recruit mTORC1 to the lysosome upon leucine stimulation. | nih.govfrontiersin.org |

| mTORC1 | Central Kinase | Integrates nutrient signals to control cell growth and protein synthesis. | nih.govnih.gov |

| Rheb | mTORC1 Activator | GTP-bound Rheb directly activates mTORC1 at the lysosomal surface. | nih.gov |

| S6K1 | Downstream Effector | Phosphorylated by mTORC1; promotes ribosome biogenesis and mRNA translation. | nih.govfrontiersin.org |

| 4E-BP1 | Downstream Effector | Phosphorylated by mTORC1; releases eIF4E to permit translation initiation. | nih.govfrontiersin.org |

In Vitro Biological Activities of 2-Amino-4-methyl-pentanoic acid ethylamide and its Derivatives

The in vitro biological activities of 2-Amino-4-methyl-pentanoic acid ethylamide and its derivatives are primarily assessed through cellular assays that measure endpoints related to the known functions of L-leucine. These assays are crucial for understanding the compound's potency, efficacy, and mechanism of action at the cellular level.

Phenotypic screening often begins with simple growth and viability assays. For example, in leucine auxotrophs of E. coli, the ability of leucine amides to support growth serves as a direct measure of their bioavailability and metabolic conversion to active leucine. nih.gov In mammalian cells, particularly cancer cell lines that exhibit high rates of protein synthesis, leucine deprivation leads to a significant reduction in cell viability. gsconlinepress.com Therefore, assays measuring cell proliferation (e.g., MTT or crystal violet assays) and viability can be used to screen the effects of 2-Amino-4-methyl-pentanoic acid ethylamide.

More specific assays focus on leucine's primary role in stimulating protein synthesis. This can be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine or ³⁵S-methionine) into total cellular protein. researchgate.net Furthermore, the activation of the mTORC1 pathway can be monitored by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1, using techniques like Western blotting or ELISA.

The table below lists potential cellular assays for evaluating the biological activity of 2-Amino-4-methyl-pentanoic acid ethylamide.

| Assay Type | Specific Assay | Measured Endpoint | Research Paradigm | Reference |

| Cell Proliferation | MTT Assay, Crystal Violet Staining | Rate of cell division and metabolic activity. | Cancer biology, tissue regeneration. | gsconlinepress.comnih.gov |

| Protein Synthesis | Radiolabeled Amino Acid Incorporation | Rate of new protein synthesis. | Muscle physiology, metabolism. | researchgate.net |

| Signal Transduction | Western Blot for p-S6K1, p-4E-BP1 | Activation state of the mTORC1 pathway. | Cell signaling, metabolic studies. | frontiersin.orgnih.gov |

| Phenotypic Growth | Bacterial Auxotroph Growth Assay | Ability to functionally replace a required nutrient. | Microbiology, metabolic engineering. | nih.gov |

Cell-free biochemical systems provide a powerful tool for dissecting the specific molecular mechanisms of a compound, free from the complexities of intact cells such as membrane transport and competing metabolic pathways. ornl.govmdpi.com For 2-Amino-4-methyl-pentanoic acid ethylamide, cell-free systems are ideal for studying its direct enzymatic processing.

Using cell-free extracts from tissues with high metabolic activity for leucine, such as skeletal muscle or liver, researchers can directly investigate the compound's fate. nih.gov By incubating 2-Amino-4-methyl-pentanoic acid ethylamide with these extracts, one can monitor its hydrolysis to L-leucine over time using methods like HPLC or mass spectrometry. Furthermore, by adding cofactors required for downstream metabolism (e.g., α-ketoglutarate, NAD⁺, CoA), the entire catabolic pathway from leucine to KIC and isovaleryl-CoA can be reconstituted and studied in vitro. nih.gov

These systems also allow for the precise identification of the enzymes involved through the use of specific inhibitors. For example, adding the aminopeptidase inhibitor amastatin should block the initial hydrolysis step, while Ca²⁺ could be used to inhibit the transaminase activity. nih.govnih.gov Such experiments can confirm the metabolic pathway and identify rate-limiting steps and potential points of regulation. nih.gov

A typical cell-free system to study the metabolism of this compound would include the following components.

| Component | Purpose | Example | Reference |

| Cell Extract | Source of metabolic enzymes. | Skeletal muscle or liver homogenate (cytosolic or mitochondrial fractions). | nih.gov |

| Substrate | The compound of interest. | 2-Amino-4-methyl-pentanoic acid ethylamide. | N/A |

| Cofactors | To support enzymatic reactions. | α-ketoglutarate, NAD⁺, CoA, Thiamin pyrophosphate. | nih.gov |

| Buffer System | Maintain optimal pH and ionic strength. | Tris-HCl or phosphate (B84403) buffer. | nih.gov |

| Inhibitors (Optional) | To probe reaction mechanisms. | Amastatin (for peptidases), Ca²⁺ (for transaminases), ATP. | nih.govnih.gov |

| Detection Method | To quantify substrate and products. | HPLC, Mass Spectrometry, Spectrophotometry. | nih.gov |

Analytical Methodologies for Detection and Quantification of 2 Amino 4 Methyl Pentanoic Acid Ethylamide

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for the separation of components in a mixture, making it indispensable for the analysis of 2-Amino-4-methyl-pentanoic acid ethylamide. The choice of chromatographic method depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objective.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.comresearchgate.net Since 2-Amino-4-methyl-pentanoic acid ethylamide is a polar and non-volatile compound, derivatization is essential to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comresearchgate.netthermofisher.com

A common derivatization strategy for amino acids and their derivatives is silylation, which involves replacing the active hydrogen atoms in the amino and amide groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comthermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting TMS derivatives are significantly more volatile and can be readily analyzed by GC.

Table 2: Typical GC Parameters for the Analysis of Derivatized Amino Acids

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient from 100 °C to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of 2-Amino-4-methyl-pentanoic acid ethylamide. oup.comnih.govbutterworth-labs.co.uk The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel or cellulose (B213188), coated on a flat carrier. butterworth-labs.co.ukreachdevices.comresearchgate.net

A suitable solvent system (mobile phase) is chosen to achieve differential migration of the compound and any impurities. butterworth-labs.co.ukreachdevices.com After the development of the chromatogram, the spots are visualized. Since 2-Amino-4-methyl-pentanoic acid ethylamide is colorless, a visualizing agent is required. Ninhydrin is a common reagent that reacts with the primary amino group to produce a characteristic purple-colored spot. oup.comnih.govbutterworth-labs.co.uk The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. reachdevices.com

Spectrometric Quantification Methods for 2-Amino-4-methyl-pentanoic acid ethylamide

Spectrometric methods, particularly when coupled with chromatographic techniques, are powerful tools for the quantification of 2-Amino-4-methyl-pentanoic acid ethylamide.

Mass spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. When interfaced with HPLC (LC-MS) or GC (GC-MS), it provides both qualitative and quantitative information. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio corresponding to the target analyte are monitored, thereby increasing sensitivity and reducing interferences.

Tandem mass spectrometry (MS/MS) offers even greater specificity and is particularly useful for analyzing complex samples. In this technique, a precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This approach, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio.

Advanced Detection Strategies in Complex Research Matrices

The detection and quantification of 2-Amino-4-methyl-pentanoic acid ethylamide in complex research matrices, such as biological fluids or environmental samples, present significant challenges due to the presence of interfering substances. nih.gov Advanced detection strategies are often required to achieve the necessary sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of small molecules in complex matrices. Its high selectivity minimizes the need for extensive sample cleanup, and its sensitivity allows for the detection of trace amounts of the analyte. The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation, the ionization source parameters, and the MS/MS transitions.

The use of stable isotope-labeled internal standards, such as a deuterated or ¹³C-labeled version of 2-Amino-4-methyl-pentanoic acid ethylamide, is highly recommended for accurate quantification in complex matrices. These internal standards co-elute with the analyte and experience similar matrix effects, thereby correcting for variations in sample preparation and instrument response.

Emerging Research Applications and Future Perspectives for 2 Amino 4 Methyl Pentanoic Acid Ethylamide

Utility in Radiopharmaceutical Tracer Development for Imaging Research

Radiolabeled amino acids are increasingly vital for positron emission tomography (PET) imaging, particularly in oncology, as many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation. nih.govresearchgate.net Leucine (B10760876) analogs are of significant interest because system L amino acid transporters, especially LAT1, are overexpressed in numerous tumor types and preferentially transport large, neutral amino acids like leucine. nih.gov

The development of tracers like L-α-[5-¹¹C]methylleucine ([5-¹¹C]MeLeu) highlights the utility of modifying the leucine scaffold for PET imaging of brain tumors. nih.gov Research has shown that such tracers are transported via the LAT1 system and are stable in vivo, not being incorporated into proteins, which allows for clearer imaging of transporter activity. nih.gov Similarly, Gallium-68 labeled leucine analogs have demonstrated potential for imaging tumors that may not be readily visualized with the more common tracer, ¹⁸F-FDG. researchgate.net

Leucine ethylamide could serve as a valuable scaffold in this field. By radiolabeling the ethyl group or another part of the molecule, it could be developed into a PET tracer. The ethylamide modification would likely alter its transport kinetics and biodistribution compared to leucine or its ester derivatives. This could potentially lead to tracers with improved tumor-to-background ratios or different specificity profiles.

| Tracer Type | Radioisotope | Target Mechanism | Potential Advantage of Ethylamide Scaffold |

| Leucine Analog | ¹¹C, ¹⁸F | System L Amino Acid Transporters (e.g., LAT1) | Altered lipophilicity may enhance cell membrane permeability and affect biodistribution. |

| Gallium Chelate | ⁶⁸Ga | System L Amino Acid Transporters (e.g., LAT1) | The ethylamide could be part of a larger chelating structure for the metallic radioisotope, influencing stability and targeting. |

Application in Biochemical Probe Design and Assay Development

Leucine aminopeptidases (LAPs) are enzymes that selectively cleave N-terminal leucine residues from proteins and peptides. mdpi.com Abnormal LAP activity is associated with various diseases, including cancer and liver injury, making it an important biomarker. mdpi.comnih.gov This has driven the development of sophisticated biochemical probes to detect and quantify LAP activity in biological samples, including living cells and tissues. nih.govresearchgate.net

These probes are often designed with a leucine residue as a recognition motif, linked to a reporter molecule (e.g., a fluorophore or chromophore). mdpi.comnih.gov When LAP cleaves the leucine, the reporter is released or activated, generating a detectable signal. Probes have been developed that produce signals via fluorescence, colorimetry, and chemiluminescence, offering high sensitivity and enabling real-time imaging. nih.govresearchgate.netnih.gov

Leucine ethylamide can play a crucial role in this area. It can be used as a substrate or a component in the design of novel probes. For instance, a probe could be synthesized where the ethylamide nitrogen is part of the linker to a reporter group. The kinetics of LAP cleavage of such a substrate would differ from that of a standard peptide bond, providing tools to study the enzyme's substrate specificity. Furthermore, Leucine ethylamide could serve as a competitive inhibitor or a control compound in LAP assays to validate the specificity of newly designed probes.

| Probe Type | Detection Method | Typical Recognition Moiety | Potential Role of Leucine Ethylamide |

| Fluorescent | Fluorescence Spectroscopy / Imaging | L-leucine linked to a fluorophore | As a substrate analog to study enzyme kinetics or as a control compound. |

| Chemiluminescent | Light Emission Measurement | L-leucine linked to a dioxetane luminophore | Component of a novel probe design to modulate reaction rate and signal intensity. nih.gov |

| Colorimetric | UV-Vis Spectroscopy | L-leucine linked to a chromophore | An inhibitor in competitive assays to determine LAP activity. |

Role as a Synthetic Intermediate for Advanced Medicinal Chemistry Scaffolds

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry. nbinno.com The modification of the carboxylic acid or amino group allows for the creation of diverse molecular scaffolds for drug development. N-Acetyl-L-Leucine, for example, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com The synthesis of complex molecules, such as NEP-inhibitors, has utilized derivatives of unnatural amino acids as starting materials to construct the final compound with high stereochemical purity. google.com

Leucine ethylamide serves as a valuable synthetic intermediate by providing a protected or modified C-terminus. The amide bond is generally more stable to hydrolysis than an ester bond, which can be an advantage in multi-step syntheses. youtube.comresearchgate.net This allows chemists to perform reactions on the N-terminus or the isobutyl side chain without affecting the ethylamide group. This moiety can be a final feature of the target molecule or a precursor that can be further modified. Its use as an intermediate is particularly relevant for constructing peptidomimetics or small molecules where a terminal amide group is desired to enhance biological activity, improve membrane permeability, or reduce susceptibility to metabolic degradation by carboxypeptidases.

Unexplored Biological Roles and Research Opportunities for Amino Acid Amides

The amide bond is the cornerstone of protein structure, forming the peptide links between amino acids. quicktakes.iolibretexts.org The properties of this bond, such as its planarity and ability to participate in hydrogen bonding, dictate protein folding and stability. youtube.comnumberanalytics.com When the C-terminal carboxylic acid of a free amino acid is converted to an amide, as in Leucine ethylamide, its fundamental biochemical properties are altered.

This transformation from a zwitterionic amino acid to a more neutral, lipophilic molecule opens up numerous research questions. Key unexplored areas include:

Membrane Transport: How does the neutral ethylamide group affect transport across the blood-brain barrier or intestinal epithelium compared to L-leucine? It may utilize different transporters or passively diffuse more readily.

Metabolic Stability: Is Leucine ethylamide resistant to enzymes that typically metabolize L-leucine? Its stability could be significantly different, potentially leading to a longer biological half-life.

Receptor Interactions: L-leucine itself acts as a signaling molecule, notably in activating the mTOR pathway which regulates protein synthesis and cell growth. wikipedia.org It is unknown how Leucine ethylamide interacts with leucine-binding proteins like sestrin 2 or leucyl-tRNA synthetase. wikipedia.org It could act as an agonist, antagonist, or have no effect, providing a tool to probe these signaling pathways.

Neurotransmission: Given that many neurotransmitters are or contain amino acid derivatives, Leucine ethylamide could be investigated for potential neuromodulatory effects.

These questions represent significant research opportunities to understand the broader biological implications of amino acid amidation.

Methodological Advancements in the Study of Leucine Ethylamide Derivatives

The study of any novel compound requires robust analytical methods for its detection, quantification, and characterization. For leucine and its derivatives, established methods include ion-exchange chromatography (IEC) coupled with detection systems like post-column derivatization with ninhydrin. europa.eu High-performance liquid chromatography (HPLC) is also a standard technique for separating amino acids and their derivatives. europa.eutcichemicals.com

For detailed structural analysis, particularly for differentiating isomers like leucine and isoleucine, advanced mass spectrometry techniques are employed. nih.gov An EThcD-based (Electron Transfer/Higher-Energy Collision Dissociation) mass spectrometry approach, for example, allows for the reliable discrimination between these two amino acids within a peptide sequence. nih.gov

Advancements in the study of Leucine ethylamide would build upon these foundations. Specific methodologies that require development include:

Chromatographic Separation: Development of specific HPLC or gas chromatography (GC) methods to resolve Leucine ethylamide from its parent amino acid (L-leucine), its precursor (leucine ethyl ester), and potential metabolites.

Mass Spectrometry: Establishing characteristic fragmentation patterns for Leucine ethylamide using techniques like tandem mass spectrometry (MS/MS) for unambiguous identification in complex biological matrices.

Synthesis and Purification: Refining synthetic routes to produce enantiomerically pure Leucine ethylamide and developing efficient purification protocols. libretexts.orgrsc.org

Binding Assays: Adapting existing assays, such as those using spectrophotometry or thin-layer chromatography with specialized reagents, to measure the binding constants of Leucine ethylamide with target proteins or enzymes. nih.gov

These methodological advancements are critical for enabling detailed pharmacokinetic, pharmacodynamic, and mechanistic studies of Leucine ethylamide and other novel amino acid amides.

Q & A

Q. What are the optimized synthetic routes for 2-amino-4-methyl-pentanoic acid ethylamide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling 2-amino-4-methyl-pentanoic acid with ethylamine using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Critical parameters include:

- Activation of the carboxyl group : Use of N-hydroxysuccinimide (NHS) esters to improve coupling efficiency .

- pH control : Maintaining a pH of 7–8 with tertiary amines (e.g., triethylamine) to stabilize the reactive intermediate .

- Purification : Reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the ethylamide derivative .

Yield optimization requires monitoring reaction progress via TLC (Rf ~0.3 in 9:1 CHCl3:MeOH) and avoiding excess moisture, which hydrolyzes the amide bond.

Q. Which analytical techniques are most effective for characterizing 2-amino-4-methyl-pentanoic acid ethylamide?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 159.2 (C8H17N2O2) .

- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the biological activity or enzyme interactions of 2-amino-4-methyl-pentanoic acid ethylamide?

Methodological Answer: The (S)-configuration at the α-carbon (mirroring natural leucine) is critical for substrate recognition by enzymes like branched-chain amino acid aminotransferases (BCATs). To study stereochemical effects:

- Synthesis of enantiomers : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .

- Enzyme kinetics : Compare Km and Vmax values for (S)- and (R)-enantiomers using BCAT assays. For example, (S)-enantiomers may show 10–100x higher affinity due to conserved binding pockets .

- Crystallography : Co-crystallize enantiomers with BCAT to resolve binding modes (PDB ID: 1O0X serves as a reference) .

Q. What computational strategies can predict the solubility and stability of 2-amino-4-methyl-pentanoic acid ethylamide in biological matrices?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions with water and lipid bilayers. Parameters include LogP (predicted ~0.5 via ChemAxon) and TPSA (~60 Ų) .

- QSAR Models : Correlate structural descriptors (e.g., hydrogen bond donors/acceptors) with experimental solubility data from analogs like L-theanine (2-amino-4-(ethylcarbamoyl)butanoic acid) .

- Degradation studies : Accelerated stability testing at 40°C/75% RH over 4 weeks, with HPLC monitoring of hydrolysis to the parent amino acid .

Q. How can contradictory data on the compound’s metabolic pathways be resolved?

Methodological Answer: Discrepancies in reported pathways (e.g., β-oxidation vs. transamination) may arise from species-specific enzyme expression. To address this:

- Isotopic tracing : Use ¹³C-labeled ethylamide derivatives in hepatocyte cultures to track incorporation into acetyl-CoA or urea cycle intermediates .

- Knockout models : Compare metabolic profiles in BCAT1/2-knockout mice vs. wild-type .

- LC-MS/MS metabolomics : Profile plasma and urine samples post-administration to identify unique metabolites (e.g., N-ethyl succinimide) .

Experimental Design Considerations

Q. What strategies mitigate racemization during solid-phase synthesis of 2-amino-4-methyl-pentanoic acid ethylamide?

Methodological Answer:

- Coupling conditions : Use HATU/Oxyma Pure in DMF at 0–4°C to minimize base-induced racemization .

- Resin selection : Employ pre-loaded Fmoc-amino acid Wang resin with a high swelling index (>5 mL/g) to reduce steric hindrance .

- Monitoring : Test for racemization via Marfey’s reagent derivatization followed by HPLC analysis .

Q. How can researchers validate the purity of 2-amino-4-methyl-pentanoic acid ethylamide for in vivo studies?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in H2O/MeCN (95:5 to 5:95 over 30 min). Purity >98% is required for toxicity studies .

- Elemental analysis : Match calculated vs. observed C, H, N content (±0.4%) .

- Residual solvent testing : GC-MS to ensure ethyl acetate and DMF levels are <500 ppm (ICH Q3C guidelines) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for 2-amino-4-methyl-pentanoic acid ethylamide?

Methodological Answer:

- Standardized protocols : Adopt OECD 105 guidelines (shake-flask method at 25°C in PBS pH 7.4) .

- Buffer composition : Account for ion-pairing effects; e.g., 0.1 M NaCl may reduce solubility by 20% vs. pure water .

- Inter-lab validation : Share samples with ≥3 independent labs using identical analytical conditions (e.g., UV-Vis at λ = 210 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.